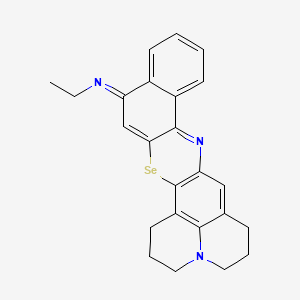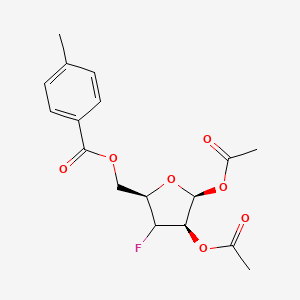
c-Myc inhibitor 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Myc inhibitor 11 is a small molecule that selectively inhibits the c-Myc protein, a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers . The inhibition of c-Myc has been shown to trigger rapid tumor regression with mild and reversible side effects, making it a promising therapeutic strategy .
Preparation Methods
The preparation of c-Myc inhibitor 11 involves several synthetic routes and reaction conditions. One method includes the use of specific reagents and catalysts to achieve the desired chemical structure . The industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple purification steps and quality control measures .
Chemical Reactions Analysis
c-Myc inhibitor 11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
c-Myc inhibitor 11 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between small molecules and transcription factors . In biology, it helps in understanding the role of c-Myc in cell growth, differentiation, and metabolism . In medicine, this compound is being explored as a potential therapeutic agent for various cancers . Additionally, it has applications in the pharmaceutical industry for drug development and screening .
Mechanism of Action
c-Myc inhibitor 11 exerts its effects by disrupting the c-Myc/Max complex, which is essential for the transcriptional activity of c-Myc . This disruption leads to the degradation of c-Myc and a decrease in its DNA-binding activity . The molecular targets involved include the c-Myc protein and its binding partner Max . The pathways affected by this inhibition include those related to cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
c-Myc inhibitor 11 is unique in its ability to selectively inhibit the c-Myc protein with high potency . Similar compounds include VPC-70619, which targets N-Myc, and D347-2761, which also inhibits c-Myc/Max heterodimerization . These compounds share similar mechanisms of action but differ in their specificity and potency .
Properties
Molecular Formula |
C20H22N6O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N,N-diethyl-5-[3-[(2-methyl-1,3-oxazol-4-yl)methyl]imidazo[1,2-b]pyridazin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H22N6O/c1-4-25(5-2)18-9-8-15(12-21-18)20-17(11-16-13-27-14(3)23-16)26-19(24-20)7-6-10-22-26/h6-10,12-13H,4-5,11H2,1-3H3 |
InChI Key |
RWZXRUDXLQSJJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)CC4=COC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)



![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)


